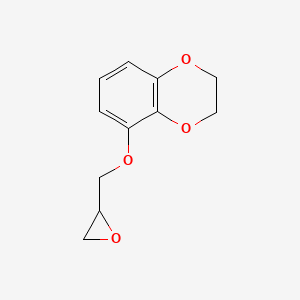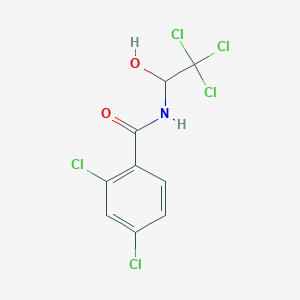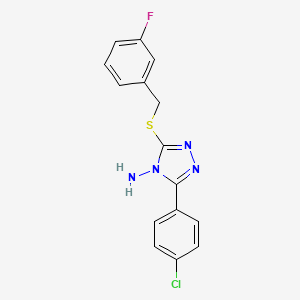![molecular formula C18H15BrN4O2 B2391024 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline CAS No. 2380081-79-6](/img/structure/B2391024.png)
6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a pyrrolidine ring, which is often found in pharmacologically active molecules. The presence of a bromopyridine moiety further enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group. The bromopyridine moiety is incorporated through a halogenation reaction, typically using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography. The scalability of the synthesis would also be a key consideration, ensuring that the process is both cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the regulation of various cellular processes and have applications in the treatment of diseases such as cancer.
Medicine
The compound’s potential as a kinase inhibitor also makes it a candidate for drug discovery and development. Researchers are investigating its ability to bind to and inhibit specific kinases involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its diverse reactivity makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
4,4’-Dichlorobenzophenone: Used in the synthesis of polymers and as an intermediate in organic synthesis.
Uniqueness
What sets 6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. The presence of the quinoxaline core, pyrrolidine ring, and bromopyridine moiety provides a versatile platform for the development of new compounds with diverse biological and industrial applications.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-14-10-20-5-3-17(14)25-13-4-8-23(11-13)18(24)12-1-2-15-16(9-12)22-7-6-21-15/h1-3,5-7,9-10,13H,4,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMACYYRNZYCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2390941.png)
![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)


![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2390959.png)




